2-(4-Chlorophenyl)-5-nitrobenzoxazole
Description
Structure
3D Structure
Properties
CAS No. |
962-25-4 |
|---|---|
Molecular Formula |
C13H7ClN2O3 |
Molecular Weight |
274.66 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C13H7ClN2O3/c14-9-3-1-8(2-4-9)13-15-11-7-10(16(17)18)5-6-12(11)19-13/h1-7H |
InChI Key |
ZSRRXNGHCTVYTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Pathways and Advanced Chemical Methodologies for 2 4 Chlorophenyl 5 Nitrobenzoxazole
Established Synthetic Routes to the Benzoxazole (B165842) Core
The benzoxazole scaffold is a privileged structure in medicinal and materials chemistry. Its synthesis has been extensively studied, with several reliable methods established for the construction of this bicyclic system.
Cyclization Reactions Utilizing 2-Aminophenol Precursors
A cornerstone of benzoxazole synthesis is the condensation and subsequent cyclization of 2-aminophenol with a variety of carbonyl compounds. This versatile approach allows for the introduction of diverse substituents at the 2-position of the benzoxazole ring. The general mechanism involves the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine or carbonyl carbon, and subsequent dehydration to yield the aromatic benzoxazole ring.
Commonly employed carbonyl-containing reactants include carboxylic acids, aldehydes, acyl chlorides, and esters. The reaction conditions for these condensations can vary significantly, often requiring high temperatures and the use of acidic or basic catalysts to facilitate the cyclization and dehydration steps. For instance, the reaction of 2-aminophenol with carboxylic acids can be promoted by strong acids like polyphosphoric acid (PPA) or methanesulfonic acid, which act as both a catalyst and a dehydrating agent. mdpi.com
Table 1: Examples of Cyclization Reactions with 2-Aminophenol Precursors This table is interactive. Users can sort columns by clicking on the headers.
| Reactant | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Imidazolium chloride | DMA | 140 | 85 | mdpi.com |
| 4-Chlorobenzaldehyde | LAIL@MNP | Solvent-free (ultrasound) | 70 | 90 | nih.gov |
| Benzoic Acid | NH4Cl | Ethanol | 80-90 | 85 | researchgate.net |
| 4-Nitrobenzoyl chloride | Triethylamine | Dichloromethane | Room Temp | - | mdpi.com |
| NCTS | BF3·Et2O | 1,4-dioxane | Reflux | 45-60 | ckthakurcollege.net |
NCTS: N-cyano-N-phenyl-p-toluenesulfonamide; LAIL@MNP: Imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles; DMA: Dimethylacetamide.
Dehydration-Mediated Synthesis Approaches
Dehydration is a critical step in the formation of the benzoxazole ring from acyclic precursors. These methods focus on the efficient removal of a water molecule from an intermediate, typically an N-(2-hydroxyphenyl)amide, to drive the cyclization process. Various dehydrating agents can be employed, ranging from classic strong acids to milder reagents.
Propylphosphonic anhydride (T3P®) is an effective reagent for mediating the cyclodehydration of N-(2-hydroxyphenyl)amides to form benzoxazoles under relatively mild conditions. Similarly, Lawesson's reagent, while primarily known for thionation, can also promote the synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol under solvent-free microwave-assisted conditions. The mechanism in these dehydration-mediated approaches involves the activation of the amide carbonyl group, making it more susceptible to intramolecular nucleophilic attack by the phenolic hydroxyl group.
Specific Synthesis of 2-(4-Chlorophenyl)-5-nitrobenzoxazole
The synthesis of the target compound, this compound, requires the specific introduction of both the 4-chlorophenyl group at the 2-position and a nitro group at the 5-position of the benzoxazole ring. This can be achieved through two primary strategies: either by starting with a pre-functionalized 2-aminophenol derivative or by functionalizing a pre-formed benzoxazole core.
A direct and efficient route involves the condensation of 2-amino-4-nitrophenol with 4-chlorobenzaldehyde or a derivative of 4-chlorobenzoic acid. This approach strategically places the nitro group at the desired position on the starting phenol, which then becomes the 5-position in the final benzoxazole product.
Nitration Strategies for Benzoxazole Rings
The direct nitration of a pre-formed 2-(4-chlorophenyl)benzoxazole is another viable synthetic route. Electrophilic aromatic substitution on the benzoxazole ring system generally occurs on the benzene (B151609) ring portion. The nitration of benzoxazoles typically proceeds readily, with the nitro group preferentially substituting at the 5- or 6-positions. researchgate.net The regioselectivity of the nitration is influenced by the electronic properties of the substituent at the 2-position. For 2-arylbenzoxazoles, the substitution pattern can be directed by the interplay of the electronic effects of the aryl group and the inherent reactivity of the benzoxazole nucleus. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are commonly employed. soton.ac.uk
Introduction of the 4-Chlorophenyl Moiety at the 2-Position
The introduction of the 4-chlorophenyl group at the 2-position of the benzoxazole ring is typically achieved through the condensation reactions described in section 2.1.1, using 4-chlorobenzaldehyde or 4-chlorobenzoic acid (or its derivatives like 4-chlorobenzoyl chloride) as the carbonyl-containing reactant. mdpi.comnih.gov For example, the reaction of 2-aminophenol with 4-chlorobenzaldehyde in the presence of a suitable catalyst and oxidant will yield 2-(4-chlorophenyl)benzoxazole. nih.gov
Catalytic Systems and Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient catalytic systems. The synthesis of benzoxazoles has benefited significantly from these advancements, with numerous catalytic and green chemistry approaches being reported.
The use of heterogeneous catalysts, such as metal nanoparticles supported on solid matrices, offers advantages in terms of catalyst recovery and reusability. For instance, Ag@Fe2O3 core-shell nanoparticles have been demonstrated as an effective and magnetically recoverable catalyst for the synthesis of 2-phenylbenzoxazoles at room temperature. ckthakurcollege.net Ionic liquids, particularly Brønsted acidic ionic liquids, have also been employed as recyclable catalysts for benzoxazole synthesis under solvent-free conditions. frontiersin.org
Green chemistry principles are further embraced through the use of environmentally friendly solvents like water or ethanol, or by conducting reactions under solvent-free conditions, often facilitated by microwave or ultrasound irradiation. researchgate.netresearchgate.net These methods not only reduce the environmental impact of the synthesis but can also lead to shorter reaction times and higher yields.
Table 2: Comparison of Catalytic Systems for 2-Arylbenzoxazole Synthesis This table is interactive. Users can sort columns by clicking on the headers.
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Key Advantages | Reference |
|---|---|---|---|---|---|---|
| Imidazolium chlorozincate (II) ionic liquid on Fe3O4 (LAIL@MNP) | 2-Aminophenol, Benzaldehyde | Solvent-free | Sonication, 70°C, 30 min | up to 90 | Green, reusable catalyst, fast reaction | researchgate.net |
| Cu(II)-SBA-15 | o-Aminophenol, Benzaldehyde | - | - | 74-86 | Recyclable, eco-friendly, high conversion | |
| Ag@Fe2O3 core-shell nanoparticles | 2-Aminophenol, Benzaldehyde | Water:Ethanol (5:1) | Room temp, 7 min | 92 | Magnetically recoverable, mild conditions | orgsyn.org |
| Brønsted acidic ionic liquid gel | 2-Aminophenol, Benzaldehyde | Solvent-free | 130°C, 5 h | 85-98 | Recyclable, high yield | frontiersin.org |
Application of Nanocatalysts and Metal Catalysts
The condensation reaction to form the benzoxazole ring is often facilitated by catalysts to overcome the energy barrier of the cyclization and subsequent oxidation steps. Metal catalysts and nanocatalysts have proven particularly effective in this regard, offering high efficiency, reusability, and mild reaction conditions. rsc.org
A variety of metal-based catalysts have been successfully employed for the synthesis of 2-arylbenzoxazoles. Iron-catalyzed methodologies, for instance, allow for a cascade reaction involving alcohol oxidation, nitro reduction, condensation, and dehydrogenation, providing a direct route from o-nitrophenols and benzylic alcohols. acs.org Other transition metals, especially palladium and copper, are used in cross-coupling reactions or intramolecular cyclizations to form the benzoxazole core. organic-chemistry.orgnitrkl.ac.in For example, a one-pot method has been developed using iron(III)-catalyzed bromination of an N-arylbenzamide, followed by a copper(I)-catalyzed O-cyclization to yield the 2-arylbenzoxazole. researchgate.net
Nanocatalysts, which are metal-supported nanoparticles, are at the forefront of catalytic innovation due to their high surface-area-to-volume ratio and unique electronic properties. rsc.org These catalysts can significantly enhance reaction rates and yields. Systems such as palladium supported on magnetic nanoparticles (e.g., [SMNP@GLP][Cl]) have been used to catalyze the one-pot synthesis of 2-phenylbenzoxazoles in good to excellent yields. rsc.org Mixed metal oxide nanocatalysts like TiO₂–ZrO₂ have also demonstrated high efficacy, promoting the reaction under mild conditions with short reaction times. rsc.org
Below is a table summarizing various metal and nanocatalyst systems used in the synthesis of 2-arylbenzoxazoles.
| Catalyst System | Precursors | Solvent | Conditions | Yield (%) | Reference |
| Metal Catalysts | |||||
| Iron (FeCl₃) | o-Nitrophenols & Benzylic Alcohols | Toluene | 150 °C | Good to Excellent | acs.org |
| Copper (CuI) / Iron (Fe(OTf)₃) | N-Arylbenzamides | Toluene / MeCN | 120 °C | 33-85% | researchgate.net |
| Palladium Complexes (EG–Gn–Pd) | 2-Aminophenol & Aldehydes | DMF | 100 °C, 12 h | 85-95% | rsc.org |
| Metal Oxide Alumina | 2-Aminophenol & Aldehydes | Acetonitrile | Room Temp, 5 h | 55-75% | rsc.org |
| Nanocatalysts | |||||
| Pd-supported [SMNP@GLP][Cl] | 2-Aminophenol & Aldehydes | DMF | 80 °C, 18 h | 83-95% | rsc.org |
| TiO₂–ZrO₂ | 2-Aminophenol & Aldehydes | Acetonitrile | 60 °C, 15-25 min | 83-93% | rsc.org |
| Fe₃O₄/Chitosan | 1,2-Diamines & Aldehydes | Ethanol | Ambient Temp | High | biointerfaceresearch.com |
| Fly Ash (Metal Oxides) | 2-Aminophenol & Aldehydes | Ethanol | Reflux, 3-4 h | 85-94% | nih.gov |
Ionic Liquid Catalysis and Solvent-Free Conditions
In line with the principles of green chemistry, synthetic strategies are increasingly moving towards the use of environmentally benign solvents and solvent-free conditions. Ionic liquids (ILs) have emerged as promising catalysts and reaction media due to their low vapor pressure, thermal stability, and tunable properties. semanticscholar.org
Ionic liquid-based catalysts, such as those immobilized on magnetic nanoparticles, combine the catalytic activity of the IL with the ease of separation and recyclability of a solid support. nih.govnih.gov For example, a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) has been used to catalyze the condensation of 2-aminophenols with aldehydes under solvent-free conditions, often accelerated by ultrasound irradiation. nih.gov This approach offers mild reaction conditions, short reaction times, and excellent product yields.
Solvent-free synthesis, often assisted by microwave irradiation, represents another significant advancement. researchgate.net These methods not only reduce environmental waste but can also dramatically shorten reaction times and improve energy efficiency. The reaction of 2-aminophenol with aldehydes can be promoted by catalysts like glacial acetic acid under microwave irradiation without any solvent, providing a rapid and efficient route to 2-arylbenzoxazoles. researchgate.net
| Method | Catalyst / Promoter | Conditions | Reaction Time | Yield (%) | Reference |
| Ionic Liquid Catalysis | |||||
| LAIL@MNP | 2-Aminophenol & Aldehyde | Solvent-free, 70 °C, Sonication | 30 min | Good | nih.gov |
| Imidazolium-based IL on MNPs | Aldehyde, Ammonium Acetate, etc. | H₂O or EtOH, Reflux | 15-30 min | High | nih.gov |
| Solvent-Free Conditions | |||||
| Acetic Acid | 2-Aminothiophenol & Aldehyde | Microwave (60% power) | 2-5 min | High | researchgate.net |
| Ceric Ammonium Nitrate / H₂O₂ | 1,2-Phenylenediamine & Aldehyde | 50 °C | 15-30 min | 92-98% | organic-chemistry.org |
Derivatization Strategies and Analogue Preparation
Derivatization of the this compound scaffold is crucial for developing analogues with tailored electronic, optical, or biological properties. The primary sites for modification are the 5-nitro group on the benzoxazole core and the 2-phenyl ring. butlerov.commdpi.com
The aromatic nitro group is a versatile functional handle that can be transformed into a variety of other substituents. The most common modification is its reduction to an amino group (-NH₂). This transformation is a key step as the resulting amine can undergo a wide range of subsequent reactions, including diazotization, acylation, alkylation, and sulfonylation, to introduce diverse functionalities.
The reduction of the nitro group can be achieved using various reagents, from classical methods like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl) to milder reagents like sodium dithionite (Na₂S₂O₄). The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule. The resulting 5-aminobenzoxazole derivative is a key intermediate for building a library of analogues. For instance, the enzymatic reduction of nitroaryl benzoxazoles by nitroreductases to form highly fluorescent amino derivatives is a known transformation. nih.gov
| Reagent / Method | Product Functional Group | Notes |
| H₂ / Pd-C, PtO₂ | Amine (-NH₂) | Catalytic hydrogenation; generally clean and high-yielding. |
| Sn/HCl, Fe/HCl | Amine (-NH₂) | Classic metal-acid reduction; requires aqueous workup. |
| Na₂S₂O₄ | Amine (-NH₂) | Sodium dithionite; a milder reducing agent. |
| NaBH₄ / NiCl₂ | Amine (-NH₂) | Sodium borohydride system. |
The 2-(4-chlorophenyl) ring offers multiple avenues for functionalization. While the chloro-substituent itself can be replaced via nucleophilic aromatic substitution or cross-coupling reactions (though often challenging), a more common strategy involves starting with a more reactive halogen, like bromine or iodine, at the 4-position of the phenyl ring.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for creating new carbon-carbon or carbon-heteroatom bonds. nih.gov For example, a 2-(4-bromophenyl)benzoxazole can be coupled with a wide array of aryl or vinyl boronic acids (Suzuki reaction) to generate biaryl or styrenyl analogues, respectively. nih.gov This allows for the systematic modulation of the steric and electronic properties of the 2-phenyl substituent.
Another advanced strategy is the direct C-H functionalization of the phenyl ring, which avoids the need for pre-installed halogen atoms. nitrkl.ac.in Additionally, the phenyl ring can be functionalized to carry reactive groups for subsequent "click" chemistry. For example, a phenol can be converted to a fluorosulfate (-OSO₂F), which can then participate in Sulfur(VI) Fluoride Exchange (SuFEx) click reactions for covalent immobilization or conjugation. mdpi.com
| Reaction Type | Reagent / Partner | Resulting Modification | Reference |
| Suzuki Coupling | Arylboronic Acids | C-C bond formation (biaryl) | nih.gov |
| Heck Coupling | Alkenes | C-C bond formation (styrenyl) | researchgate.net |
| Sonogashira Coupling | Terminal Alkynes | C-C bond formation (alkynyl) | - |
| Buchwald-Hartwig Amination | Amines | C-N bond formation | - |
| SuFEx Click Reaction | SO₂F₂, DBU | Conversion of -OH to -OSO₂F | mdpi.com |
Reaction Mechanisms and Intermediate Characterization in Synthesis
Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The most common synthetic route, the condensation of 2-amino-4-nitrophenol with 4-chlorobenzaldehyde, proceeds through a well-established multi-step mechanism. nih.gov
The reaction is typically initiated by the nucleophilic attack of the amino group of the 2-aminophenol onto the carbonyl carbon of the aldehyde. This is often catalyzed by an acid or a metal catalyst that activates the aldehyde. nih.gov This initial addition forms a transient carbinolamine intermediate. The carbinolamine then readily dehydrates to form a Schiff base, also known as an imine intermediate. This imine is a critical, characterizable intermediate in the reaction sequence.
The key ring-closing step involves the intramolecular nucleophilic attack of the phenolic hydroxyl group onto the imine carbon. This cyclization event forms a 2,3-dihydrobenzoxazole (also called a benzoxazoline) intermediate. nih.gov This intermediate is generally unstable and is not isolated.
The final step is the aromatization of the dihydrobenzoxazole ring to the stable benzoxazole system. This is an oxidation step, which can occur via aerial oxidation (exposure to oxygen in the air) or be promoted by an added oxidant or the catalyst itself. nih.govorganic-chemistry.org This dehydrogenation step drives the reaction to completion, yielding the final 2-arylbenzoxazole product.
Plausible Reaction Pathway:
Activation & Nucleophilic Attack: The aldehyde is activated, and the aminophenol attacks the carbonyl carbon.
Formation of Carbinolamine: A hemiaminal intermediate is formed.
Dehydration: The carbinolamine loses a molecule of water to form a Schiff base (Imine) intermediate.
Intramolecular Cyclization: The phenolic hydroxyl group attacks the imine carbon, closing the ring to form a 2,3-dihydrobenzoxazole intermediate.
Oxidation/Aromatization: The dihydrobenzoxazole is oxidized (loses two hydrogen atoms) to form the final, stable 2-arylbenzoxazole.
In metal-catalyzed pathways, the mechanism can be more complex. For example, in copper-catalyzed intramolecular cyclization of o-haloanilides, the mechanism is believed to involve an oxidative insertion/reductive elimination pathway through a Cu(I)/Cu(III) cycle. organic-chemistry.org
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(4-Chlorophenyl)-5-nitrobenzoxazole by mapping the chemical environments of its hydrogen and carbon atoms.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the benzoxazole (B165842) and chlorophenyl rings. The protons on the 4-chlorophenyl ring typically appear as two doublets in the aromatic region, a characteristic AA'BB' system, due to the symmetry of the para-substituted ring. The protons on the benzoxazole ring will show a more complex pattern influenced by the electron-withdrawing nitro group. Specifically, the proton adjacent to the nitro group is expected to be shifted further downfield. Based on analogous structures, the chemical shifts (δ) are predicted to be in the range of 7.0-8.5 ppm. For a related compound, 5-nitro-2-(p-fluorophenyl)benzoxazole, the proton signals were observed at δ 7.23–7.27 (m, 2H), 7.67 (d, 1H, J 8.0), 8.26–8.33 (m, 3H), and 8.62 (d, 1H, J 2.0) esisresearch.org.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H on Benzoxazole Ring (ortho to Nitro) | ~8.6 | d | ~2.0 |
| H on Benzoxazole Ring (meta to Nitro) | ~8.3 | dd | ~8.0, 2.0 |
| H on Benzoxazole Ring (para to Nitro) | ~7.7 | d | ~8.0 |
| H on Chlorophenyl Ring (ortho to Cl) | ~8.2 | d | ~8.5 |
| H on Chlorophenyl Ring (meta to Cl) | ~7.6 | d | ~8.5 |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atoms of the benzoxazole ring will be influenced by the fused ring system and the nitro group, while the carbons of the chlorophenyl ring will show characteristic shifts due to the chlorine substituent. The carbon attached to the nitro group and the carbons of the oxazole (B20620) ring are expected to be significantly deshielded. In similar benzimidazole structures, carbon signals appear in the range of 110-155 ppm rsc.orgresearchgate.net. For instance, in 2-(4-chlorophenyl)-1H-benzimidazole, carbon signals were observed at δ 150.63, 134.96, 129.53, 128.61, 123.20, 122.29, 119.44, and 111.88 rsc.org.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C of Oxazole Ring (C=N) | ~163 |
| C of Benzoxazole Ring (attached to Nitro) | ~148 |
| C of Benzoxazole Ring (fused) | ~150, ~142 |
| C of Benzoxazole Ring (CH) | ~122, ~118, ~110 |
| C of Chlorophenyl Ring (attached to Benzoxazole) | ~128 |
| C of Chlorophenyl Ring (CH) | ~130, ~129 |
| C of Chlorophenyl Ring (attached to Cl) | ~138 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their vibrational modes. The IR spectrum is expected to show strong absorption bands characteristic of the nitro group (asymmetric and symmetric stretching), the C=N bond of the oxazole ring, and C-Cl stretching. Aromatic C-H and C=C stretching vibrations will also be present. For a similar compound, 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, characteristic bands for the NO2 group were observed researchgate.net. In 5-nitro-2-(p-fluorophenyl)benzoxazole, the vibrational spectrum has been analyzed in detail, providing a good reference for assignments esisresearch.org.
Interactive Data Table: Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| C=N Stretch (Oxazole) | ~1640 | ~1640 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| NO₂ Asymmetric Stretch | ~1530 | ~1530 |
| NO₂ Symmetric Stretch | ~1350 | ~1350 |
| C-O-C Stretch | ~1250 | Not prominent |
| C-Cl Stretch | ~750 | ~750 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended conjugation involving the benzoxazole and the 4-chlorophenyl rings, along with the presence of the nitro chromophore, suggests that this compound will exhibit significant absorption in the UV-Vis region. The expected electronic transitions are primarily π → π* and n → π shu.ac.uktanta.edu.egyoutube.comyoutube.com. The π → π transitions, arising from the conjugated aromatic system, are expected to be intense and occur at shorter wavelengths. The n → π* transition, associated with the non-bonding electrons of the oxygen and nitrogen atoms, will likely appear as a lower intensity band at a longer wavelength. The nitro group, being a strong auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima.
Interactive Data Table: Predicted UV-Vis Absorption Maxima and Electronic Transitions
| Electronic Transition | Predicted Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| π → π | 250-300 | High (10,000-50,000) |
| n → π | 320-380 | Low (100-1,000) |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure from fragmentation patterns. For this compound (C₁₃H₇ClN₂O₃), the expected monoisotopic mass is approximately 274.01 g/mol uni.lu. The high-resolution mass spectrum would confirm the elemental composition. In the mass spectrum, the molecular ion peak (M+) would be observed, along with a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁷Cl). The fragmentation of the molecular ion is expected to proceed through several pathways, including the loss of the nitro group (NO₂), carbon monoxide (CO), and cleavage of the bond between the two aromatic rings. The fragmentation pattern provides a fingerprint that helps to confirm the structure of the molecule chemguide.co.uknih.govnih.govyoutube.com.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 274/276 | [C₁₃H₇ClN₂O₃]⁺ | Molecular Ion (M⁺) |
| 228/230 | [C₁₃H₇ClN₂O]⁺ | Loss of NO₂ |
| 200/202 | [C₁₂H₇ClN₂]⁺ | Loss of NO₂ and CO |
| 139 | [C₇H₄NO₂]⁺ | Cleavage of the inter-ring bond |
| 111/113 | [C₆H₄Cl]⁺ | Cleavage of the inter-ring bond |
X-ray Diffraction Studies for Solid-State Structure
Interactive Data Table: Predicted Key Structural Parameters from X-ray Diffraction
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.74 Å |
| N-O Bond Lengths (Nitro) | ~1.22 Å |
| C=N Bond Length (Oxazole) | ~1.30 Å |
| C-O Bond Lengths (Oxazole) | ~1.36 Å |
| Torsion Angle (Benzoxazole-Chlorophenyl) | 10-30° |
Advanced Spectroscopic Techniques and Their Application
The application of advanced spectroscopic techniques is indispensable for the detailed characterization of This compound . Methods such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray crystallography would provide definitive evidence of its covalent framework, precise mass, and solid-state conformation, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for This compound is not widely published, the expected proton (¹H) NMR chemical shifts can be reliably inferred from closely related analogues, such as 5-nitro-2-(p-fluorophenyl)benzoxazole. The substitution of a fluorine atom with a chlorine atom on the phenyl ring is expected to induce only minor changes in the chemical shifts of the protons on the benzoxazole core due to their distance from the site of substitution.
The ¹H NMR spectrum would clearly resolve the signals corresponding to the aromatic protons. The protons on the 5-nitrobenzoxazole moiety are expected to appear as a characteristic three-proton system, while the protons on the 4-chlorophenyl ring will present as a pair of doublets, typical of a 1,4-disubstituted benzene (B151609) ring.
Interactive Data Table: Expected ¹H NMR Chemical Shifts
This table is based on data from the analogous compound 5-nitro-2-(p-fluorophenyl)benzoxazole and represents the expected values for this compound.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.33 | dd | ~8.0, 2.0 |
| H-4 | ~8.62 | d | ~2.0 |
| H-7 | ~7.67 | d | ~8.0 |
| H-2'/H-6' | ~8.30 | m | - |
| H-3'/H-5' | ~7.50 | m | - |
Further elucidation using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be critical. An HSQC experiment would unambiguously correlate each proton signal to its directly attached carbon atom. Subsequently, an HMBC experiment would reveal longer-range (2-3 bond) correlations between protons and carbons, which is instrumental in confirming the connectivity between the 4-chlorophenyl ring and the benzoxazole core, as well as assigning the quaternary carbon signals.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For This compound (molecular formula: C₁₃H₇ClN₂O₃), HRMS analysis would confirm its exact mass. Predicted data indicates a monoisotopic mass of 274.01453 Da. rsc.org Experimental determination via techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) would be expected to yield a value for the protonated molecule [M+H]⁺ that is within a few parts per million (ppm) of the calculated value of 275.02181 Da. rsc.org
Advanced tandem mass spectrometry (MS/MS) experiments would provide insight into the molecule's fragmentation pathways. Key fragmentation events would likely involve the loss of the nitro group (NO₂) and subsequent cleavages of the benzoxazole ring system, providing structural confirmation.
Interactive Data Table: Predicted HRMS Adducts
This data is computationally predicted and provides expected m/z values for various adducts of this compound. rsc.org
| Adduct | Calculated m/z |
| [M+H]⁺ | 275.02181 |
| [M+Na]⁺ | 297.00375 |
| [M+K]⁺ | 312.97769 |
| [M-H]⁻ | 273.00725 |
X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Should suitable crystals of This compound be grown, this technique would provide a wealth of information, including:
Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the covalent structure.
Molecular Conformation: The dihedral angle between the planar benzoxazole system and the 4-chlorophenyl ring would be determined, revealing any twisting in the molecular structure.
Intermolecular Interactions: Analysis of the crystal packing would reveal non-covalent interactions such as π-π stacking or halogen bonding, which govern the supramolecular architecture.
This data would provide an unparalleled level of structural detail, confirming the connectivity and offering insights into the molecule's solid-state properties.
Computational and Theoretical Chemistry Investigations of 2 4 Chlorophenyl 5 Nitrobenzoxazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(4-chlorophenyl)-5-nitrobenzoxazole, these calculations provide insights into its geometry, electronic orbitals, and charge distribution.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for optimizing the molecular geometry of compounds to their lowest energy state. nih.gov For derivatives containing a chlorophenyl group, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are used to determine structural parameters like bond lengths, bond angles, and dihedral angles. nih.gov The optimized geometry corresponds to the most stable arrangement of the atoms in the molecule. These theoretical calculations have shown good correlation with experimental data where available. scispace.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. sapub.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater propensity for electron transfer. nih.gov For aromatic compounds with nitro substituents, the LUMO is often localized on the nitro-containing ring, indicating its electron-accepting nature. unar.ac.id The HOMO, conversely, is typically spread over the electron-rich parts of the molecule. unar.ac.id This analysis helps in understanding the charge transfer possibilities within the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.net For similar heterocyclic compounds, the MEP analysis often reveals that nitrogen and oxygen atoms are the most electron-rich sites, making them potential centers for electrophilic interactions. unar.ac.idajchem-a.com
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer insights into the dynamic behavior and conformational preferences of molecules.
Conformational Analysis and Energy Landscapes
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For molecules with multiple rotatable bonds, such as the one connecting the chlorophenyl ring to the benzoxazole (B165842) core, different conformations can exist with varying energies. By systematically rotating these bonds and calculating the energy of each conformation, a potential energy surface or energy landscape can be generated. This landscape helps in identifying the most stable, low-energy conformations of the molecule. researchgate.net For similar bicyclic aromatic systems, the planarity between the rings is a key conformational feature, with deviations from planarity affecting the electronic properties of the molecule. nih.gov
Molecular Dynamics Simulations in Mechanistic Research
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov In the context of mechanistic research, MD simulations can provide detailed insights into the interaction of this compound with biological targets, such as enzymes or receptors. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and applications can be inferred from studies on structurally similar molecules. nih.govresearchgate.netmanipal.edu
MD simulations can be employed to investigate the binding stability of this compound within the active site of a protein. researchgate.net By simulating the compound-protein complex in a solvated environment, researchers can analyze the trajectory of the ligand and the protein to understand the key interactions that stabilize the complex. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the complex and the flexibility of the protein structure upon ligand binding. researchgate.net
Furthermore, MD simulations can elucidate the mechanism of action at a molecular level. For instance, if this compound is investigated as a potential enzyme inhibitor, MD simulations can reveal the conformational changes in the enzyme's active site upon binding. nih.govresearchgate.net These simulations can also be used to calculate the binding free energy, providing a quantitative measure of the affinity of the compound for its target. manipal.edu Such studies are invaluable in the rational design of more potent and selective analogs. The insights gained from MD simulations can corroborate findings from molecular docking studies, which predict the preferred binding orientation of a ligand to a target molecule. nih.govresearchgate.net
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules. nih.gov These theoretical calculations provide a basis for the interpretation and assignment of experimental spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR).
The vibrational frequencies of this compound can be calculated using DFT methods, often employing the B3LYP functional with a suitable basis set like 6-311G**. nih.gov The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental IR and Raman spectra. nih.gov The theoretical spectra can aid in the assignment of specific vibrational modes to the observed absorption bands. For example, characteristic stretching frequencies for the C=N, N-O (from the nitro group), and C-Cl bonds can be predicted and compared with experimental data. nih.govresearchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netnih.gov The theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane) and can be correlated with the experimental NMR spectra. researchgate.net This correlation is crucial for the structural elucidation of the molecule and for confirming the correct assignment of signals in the experimental spectra. nih.gov Discrepancies between the calculated and experimental data can often be attributed to solvent effects, which can be modeled in the calculations to improve accuracy. researchgate.net
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Experimental Vibrational Frequency (cm⁻¹) |
|---|---|---|
| C=N Stretch | 1630 - 1650 | 1644 |
| NO₂ Asymmetric Stretch | 1550 - 1570 | ~1560 |
| NO₂ Symmetric Stretch | 1340 - 1360 | ~1350 |
| C-Cl Stretch | 1080 - 1100 | 1092 mdpi.com |
| Aromatic C-H Stretch | 3000 - 3100 | 3041 |
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C in C=N of Benzoxazole | 160 - 165 | 162.52 |
| C attached to NO₂ | 140 - 145 | ~142 |
| C attached to Cl | 130 - 135 | ~133 |
| Aromatic Carbons | 110 - 130 | 110 - 129 |
Electronic Structure and Photophysical Properties
The electronic structure of this compound dictates its photophysical properties, such as absorption and emission of light. Computational quantum chemistry methods are instrumental in understanding these properties by analyzing the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgmdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. mdpi.comajchem-a.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which often corresponds to absorption at longer wavelengths in the UV-visible spectrum. semanticscholar.org For this compound, the HOMO is typically localized on the benzoxazole ring system and the phenyl group, while the LUMO is often concentrated on the nitrobenzoxazole moiety due to the electron-withdrawing nature of the nitro group. semanticscholar.org
The electronic transitions, such as π→π* and n→π*, are responsible for the absorption of UV-visible light. libretexts.org Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, including the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov The presence of the chlorophenyl and nitro groups can significantly influence the photophysical properties of the benzoxazole core. semanticscholar.org The nitro group, being a strong electron-withdrawing group, can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in a red-shift of the absorption and emission spectra. nih.gov
Benzoxazole derivatives are known for their fluorescent properties, and the photophysical characteristics of this compound are expected to be influenced by its electronic structure. nih.gov The fluorescence emission is a result of the molecule returning from the excited state to the ground state. The Stokes shift, which is the difference between the absorption and emission maxima, is another important photophysical parameter that can be understood through computational studies. nih.gov
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -2.5 to -3.5 eV |
| HOMO-LUMO Gap | 3.5 to 4.5 eV semanticscholar.org |
| Predicted λmax | 320 - 360 nm |
Structure Activity/property Relationship Sar/spr Studies of 2 4 Chlorophenyl 5 Nitrobenzoxazole and Its Analogues
Influence of Substituents on Electronic Properties and Reactivity
The nitro group (-NO₂) at the C-5 position is a strong electron-withdrawing group (EWG). Its presence decreases the electron density of the benzoxazole (B165842) ring system through a combination of negative inductive (-I) and negative resonance (-R) effects. svedbergopen.comresearchgate.net This reduction in electron density makes the benzoxazole nucleus more electrophilic and less susceptible to electrophilic substitution, while potentially increasing its reactivity towards nucleophilic attack. Studies on related nitro-containing heterocycles confirm that the nitro moiety is crucial for the bio-reductive activation mechanisms in many biologically active molecules. mdpi.combrieflands.com The electron-withdrawing nature of the nitro group can also enhance the acidity of nearby protons and influence the molecule's interaction with biological targets. svedbergopen.com
Conversely, the 2-(4-chlorophenyl) group also influences the electronic landscape. The chlorine atom is an electronegative halogen that exerts an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can participate in resonance, leading to a weak electron-donating resonance effect (+R). For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net electron-withdrawing character which deactivates the phenyl ring to which it is attached.
The combined influence of the 5-nitro and 4-chlorophenyl groups creates a distinct electronic profile. The benzoxazole ring is rendered electron-deficient, and the molecule as a whole possesses a significant dipole moment. In studies of analogous benzoxazole derivatives, it has been observed that the presence of EWGs like the nitro group can shift absorption spectra to the visible region. mdpi.com The interplay between electron-donating groups (EDGs) and EWGs across the molecular scaffold is a key strategy in tuning the photophysical and biological properties of these compounds. nih.govresearchgate.net For instance, research on other benzoxazole systems has shown that placing EDGs at the C-5 position and EWGs at the C-6 position can increase the yield of cyclization reactions during synthesis, highlighting the sensitivity of the system's reactivity to substituent electronics. marmara.edu.trresearchgate.net
| Substituent Type | Position | Electronic Effect | Impact on Benzoxazole Ring | Example Group |
|---|---|---|---|---|
| Strong Electron-Withdrawing | 5 | -I, -R | Decreases electron density; increases electrophilicity | Nitro (-NO₂) |
| Halogen (Electron-Withdrawing) | 4 (on phenyl ring) | -I > +R | Decreases electron density on the phenyl ring | Chlorine (-Cl) |
| Electron-Donating | 5 or 6 | +I, +R | Increases electron density; enhances nucleophilicity | Amino (-NH₂), Methoxy (-OCH₃) |
Correlation of Structural Features with Spectroscopic Signatures
The specific arrangement of functional groups in 2-(4-Chlorophenyl)-5-nitrobenzoxazole gives rise to a unique spectroscopic fingerprint. Analysis of its analogues allows for the correlation of distinct structural features with specific signals in various spectroscopic techniques.
Infrared (IR) Spectroscopy: Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For an analogue, 5-nitro-2-(p-fluorophenyl)benzoxazole, detailed FT-IR analysis has been performed. esisresearch.org By analogy, the IR spectrum of this compound is expected to show characteristic absorption bands. The nitro group (-NO₂) would exhibit strong symmetric and asymmetric stretching vibrations. The C=N stretch of the oxazole (B20620) ring and the C-O-C (ether) linkage within the ring would also produce distinct bands. Aromatic C-H and C=C stretching vibrations from both the benzoxazole and chlorophenyl rings would be prominent. The C-Cl stretching vibration from the chlorophenyl group would appear in the lower wavenumber region of the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. The aromatic protons on the benzoxazole ring would appear as a distinct set of signals, with their chemical shifts influenced by the strong deshielding effect of the adjacent nitro group. The protons on the 4-chlorophenyl ring would likely appear as a pair of doublets (an AA'BB' system), characteristic of a para-substituted benzene (B151609) ring. For 5-nitro-2-(p-fluorophenyl)benzoxazole, aromatic protons were observed in the range of δ 7.23–8.62 ppm. esisresearch.org
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbon atom attached to the nitro group (C-5) would be significantly downfield due to the electron-withdrawing effect. Similarly, the carbon attached to the chlorine atom (C-4' of the phenyl ring) would also be shifted. The C-2 carbon of the benzoxazole ring, situated between two heteroatoms, would appear at a characteristic downfield position.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of benzoxazole derivatives is characterized by transitions within the conjugated π-electron system. nih.gov The presence of the nitro group, a strong chromophore and EWG, in conjugation with the extended π-system of the 2-phenylbenzoxazole core, is expected to cause a bathochromic (red) shift in the absorption maximum (λₘₐₓ) compared to the unsubstituted parent compound. mdpi.com This shift indicates a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. For this compound (C₁₃H₇ClN₂O₃), the predicted monoisotopic mass is approximately 274.01 Da. uni.lu High-resolution mass spectrometry would confirm the elemental composition. The fragmentation pattern would likely involve cleavage of the nitro group and fragmentation of the heterocyclic ring system.
| Structural Feature | Spectroscopic Technique | Expected Signature |
|---|---|---|
| Nitro Group (-NO₂) | IR | Strong asymmetric and symmetric stretching bands |
| Benzoxazole Ring | IR | C=N and C-O-C stretching vibrations |
| Aromatic Rings | ¹H NMR | Signals in the aromatic region (approx. 7.0-9.0 ppm) |
| para-Substituted Phenyl Ring | ¹H NMR | Characteristic AA'BB' pattern (two doublets) |
| Conjugated π-System with EWG | UV-Vis | Bathochromic shift in λₘₐₓ |
| C-Cl Bond | IR | Stretching vibration in the fingerprint region |
Impact of Chlorine and Nitro Groups on Molecular Interactions
The chlorine and nitro substituents are pivotal in defining the non-covalent interactions of this compound, which are critical for its crystal packing and potential interactions with biological macromolecules.
The nitro group is a potent hydrogen bond acceptor due to the high electronegativity of its oxygen atoms. svedbergopen.comresearchgate.net This allows it to form strong hydrogen bonds with suitable donor groups, such as N-H or O-H moieties in proteins or other molecules. Furthermore, the nitro group's strong electron-withdrawing nature contributes significantly to the molecule's polarity and dipole moment, facilitating electrostatic and dipole-dipole interactions. mdpi.com In the solid state, these interactions can play a key role in the formation of stable crystal lattices. Studies on related nitroaromatic compounds have shown their ability to engage in various intermolecular interactions that influence their biological activity. researchgate.net
The chlorine atom on the phenyl ring also contributes to molecular interactions. Although not a classic hydrogen bond acceptor, chlorine can participate in weaker C-H···Cl hydrogen bonds. nih.gov Perhaps more significantly, it can engage in halogen bonding, where the electropositive region on the pole of the chlorine atom (the σ-hole) interacts with a nucleophilic site. The presence of chlorine can also enhance hydrophobic interactions with nonpolar pockets in biological receptors. nih.gov The introduction of a chlorine atom is a common strategy in medicinal chemistry to modulate a compound's lipophilicity and metabolic stability.
Together, these groups facilitate a range of interactions. Docking simulations of similar compounds have revealed that nitro and chloro groups are often involved in establishing hydrogen bonding, electrostatic, and hydrophobic interactions within the active sites of target proteins. researchgate.net In the crystal structure of a related compound, 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, intermolecular C-H···O and C-H···Cl hydrogen bonds were found to stabilize the crystal packing, demonstrating the cooperative role of these two functional groups in directing supramolecular assembly. nih.gov
Stereochemical Considerations and Conformational Effects
Due to potential steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the benzoxazole ring, the molecule is unlikely to be perfectly planar. Computational studies on related 2-phenylbenzoxazole derivatives have indicated that the lowest energy conformations are typically nonplanar. nih.gov A certain degree of twist between the two ring systems is expected, which balances the stabilizing effect of π-conjugation with the destabilizing effect of steric repulsion.
The planarity of the nitro group relative to the benzoxazole ring is another important consideration. In the crystal structure of 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, it was observed that the nitro group was twisted out of the plane of the phenyl ring to which it was attached, with a dihedral angle of 35-48°. nih.gov This twist was attributed to the avoidance of electrostatic repulsion with the adjacent chlorine atom. A similar, though likely smaller, non-planar arrangement of the nitro group in this compound might occur to minimize repulsion with adjacent atoms. Theoretical studies on similar triazole derivatives also found the molecular structure to be slightly out of plane. mdpi.com
The degree of twisting affects the extent of electronic communication between the two aromatic systems. A more planar conformation allows for greater π-electron delocalization, which can influence the molecule's spectroscopic properties, such as its UV-Vis absorption maximum. nih.gov Conversely, a more twisted conformation may be preferred for binding to a specific receptor site.
| Description | Dihedral Angle (°) - Molecule A | Dihedral Angle (°) - Molecule B |
|---|---|---|
| Angle between 4-chloro-3-nitrophenyl ring and thiazole ring | 0.5 | 7.1 |
| Angle between 4-chlorophenyl ring and thiazole ring | 7.1 | 7.4 |
| Twist of Nitro group relative to its phenyl ring | 35.4 | 48.1 |
Note: Data from 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, illustrating typical conformational twists in related structures.
An article on the specific mechanistic insights into the biological and chemical interactions of This compound cannot be generated at this time. Extensive searches for detailed research findings on this specific compound did not yield sufficient data to thoroughly and accurately populate the requested sections and subsections of the outline.
The available scientific literature accessible through the search tools lacks specific studies on the molecular recognition, binding mechanisms, and biochemical pathway modulation of this compound. While research exists for the broader class of benzoxazoles and other nitro-aromatic compounds, providing that information would contravene the strict requirement to focus solely on the specified chemical entity.
Therefore, to ensure scientific accuracy and adhere to the provided instructions, the generation of the article is not possible without the necessary foundational research data on this compound.
Mechanistic Insights into Biological and Chemical Interactions Non Clinical Focus
Redox Chemistry of the Nitro Group and its Biological Implications
The biological activities of many nitroaromatic compounds are intrinsically linked to the redox chemistry of the nitroaromatic functional group. nih.gov In the case of 2-(4-Chlorophenyl)-5-nitrobenzoxazole, the presence of the nitro group is a key determinant of its molecular interactions and biological effects, primarily through its capacity to undergo enzymatic reduction. This process, often referred to as reductive activation, transforms the relatively stable nitro group into a series of highly reactive intermediates. nih.gov
The reduction of the nitro group is a stepwise process that can proceed through one- or two-electron transfer mechanisms, typically catalyzed by a variety of flavin-containing enzymes known as nitroreductases. nih.govlmaleidykla.lt These enzymes are found in a wide range of organisms. The reduction cascade initiates with the formation of a nitro anion radical, which can then be further reduced to nitroso and hydroxylamine (B1172632) derivatives. nih.gov
The biological implications of this redox chemistry are significant and arise from the reactivity of these intermediates. The hydroxylamine metabolite, in particular, is a potent electrophile that can form covalent adducts with cellular nucleophiles, including DNA and proteins. nih.gov Such interactions can lead to alterations in the structure and function of these essential macromolecules. The formation of DNA adducts, for example, is a critical event in the mutagenic and genotoxic effects observed for some nitroaromatic compounds. nih.gov Similarly, covalent modification of proteins can disrupt their enzymatic activity or signaling functions.
Furthermore, the redox cycling of the nitro group can contribute to the generation of oxidative stress. Under aerobic conditions, the nitro anion radical can rapidly transfer an electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide (B77818) anion radical. nih.gov This futile cycle of reduction and re-oxidation can lead to the accumulation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA. nih.govnih.gov
While specific experimental data on the redox potential and enzymatic reduction of this compound are not extensively documented in publicly available literature, the established principles of nitroaromatic chemistry provide a strong basis for understanding its potential biological interactions at a molecular level. The introduction of nitro groups into the basic benzoxazole (B165842) structure has been shown to significantly increase the biological activity of the resulting compounds. researchgate.netbutlerov.com
Table 1: Stepwise Reduction of the Nitro Group and Associated Reactive Intermediates
| Reduction Step | Intermediate Species | Number of Electrons Transferred | Key Characteristics |
| 1 | Nitro Anion Radical | 1e⁻ | Highly reactive, can participate in redox cycling with molecular oxygen to produce superoxide. |
| 2 | Nitroso Derivative | 2e⁻ | An intermediate on the path to the hydroxylamine. |
| 3 | Hydroxylamine Derivative | 4e⁻ | A key toxic metabolite, electrophilic and capable of forming covalent adducts with macromolecules. |
| 4 | Amine Derivative | 6e⁻ | The final, fully reduced, and generally less reactive product. |
Table 2: Potential Biological Consequences of Nitro Group Redox Cycling
| Biological Implication | Underlying Mechanism | Potential Molecular Targets |
| Covalent Adduct Formation | Reaction of electrophilic intermediates (e.g., hydroxylamine) with nucleophilic sites. | DNA, Proteins |
| Oxidative Stress | Futile redox cycling of the nitro anion radical with oxygen, generating reactive oxygen species (ROS). | Lipids, Proteins, DNA |
| Enzyme Inactivation | Covalent modification of active site residues or allosteric sites. | Various cellular enzymes |
| Disruption of Cellular Signaling | Modification of proteins involved in signaling cascades. | Kinases, phosphatases, transcription factors |
Advanced Research Applications of this compound: Exploring Potential in Materials Science and Chemical Synthesis
The benzoxazole scaffold, a heterocyclic aromatic compound, is a cornerstone in the development of a wide array of functional organic molecules. Within this family, this compound emerges as a compound of interest due to its specific substitution pattern, which suggests potential for advanced, non-clinical applications. The presence of a chlorophenyl group at the 2-position and a nitro group at the 5-position on the benzoxazole core creates a unique electronic environment. This structure hints at possible functionalities in materials science and as a versatile intermediate in the synthesis of more complex molecules, including those with potential agrochemical applications. This article delves into the non-therapeutic research applications of this specific compound, focusing on its theoretical and potential roles in material science, organic electronics, and as a precursor in fine chemical synthesis.
Future Research Directions and Unexplored Avenues for 2 4 Chlorophenyl 5 Nitrobenzoxazole
Development of Novel Synthetic Strategies for Enhanced Sustainability
The future synthesis of 2-(4-chlorophenyl)-5-nitrobenzoxazole will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic routes often rely on traditional methods that may involve harsh conditions or hazardous reagents. Future research should focus on developing more sustainable alternatives.
Key areas for exploration include:
Catalyst Innovation: The use of heterogeneous, recyclable catalysts can significantly improve the sustainability of benzoxazole (B165842) synthesis. ckthakurcollege.net Research into magnetically separable nanocatalysts, such as Ag@Fe2O3 core-shell nanoparticles, has shown promise for producing 2-aryl benzoxazoles with high yields at room temperature, minimizing waste and allowing for easy catalyst recovery. ckthakurcollege.net Similarly, Brønsted acidic ionic liquid gels offer a metal-free, solvent-free option for the condensation reaction, though they may require high temperatures. nih.govrsc.org Another eco-friendly approach involves using readily available and non-toxic catalysts like samarium triflate in aqueous media or an iron/sulfur system that enables redox and condensation reactions in a single step. jst.vnorganic-chemistry.org
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses represent energy-efficient alternatives to conventional heating. tandfonline.combohrium.com These methods can dramatically reduce reaction times and often lead to higher yields with fewer byproducts. tandfonline.combohrium.com
Greener Solvents and Reagents: The replacement of volatile organic solvents with more benign alternatives like water, ethanol, or deep eutectic solvents is a critical step towards sustainability. ckthakurcollege.netinnovativepublication.orgmdpi.com The use of waste curd water as a catalytic solvent in microwave-assisted synthesis exemplifies a "waste-to-wealth" approach. tandfonline.combohrium.com Furthermore, developing one-pot syntheses that combine multiple reaction steps without isolating intermediates can significantly reduce solvent usage and waste generation. rsc.org
| Method | Key Features | Advantages | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave radiation with green solvents (e.g., waste curd water) | Reduced reaction time, high yields (82-96%), environmentally friendly | tandfonline.combohrium.com |
| Nanocatalysis (e.g., Ag@Fe2O3) | Magnetically separable core-shell nanoparticles | High yields (88-97%), room temperature reaction, catalyst is reusable | ckthakurcollege.net |
| Ionic Liquid Catalysis | Brønsted acidic ionic liquid gel under solvent-free conditions | High yields (85-98%), reusable catalyst, metal-free | nih.govrsc.org |
| Fe/S Redox Catalysis | One-pot redox and condensation from 2-nitrophenol derivatives | Environmentally friendly catalyst system, high yields from readily available materials | jst.vn |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel benzoxazole derivatives. By modeling the properties and interactions of this compound and its analogues, researchers can prioritize synthetic efforts and gain insights into their potential activities.
Future computational studies should focus on:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can quantitatively link the structural features of molecules to their biological activities or toxicities. mdpi.com For nitroaromatic compounds, QSAR has been used to predict toxic effects like carcinogenicity. mdpi.com Developing specific QSAR models for this compound could help in designing new derivatives with enhanced desired properties and reduced potential for adverse effects. mdpi.comnih.gov
Molecular Docking and Dynamics Simulations: These techniques can predict how a molecule will bind to a biological target, such as an enzyme or a DNA strand. scielo.brnih.gov For instance, molecular docking has been used to study the interaction of benzoxazole derivatives with the active sites of cyclooxygenase (COX) enzymes, which are important targets for anti-inflammatory drugs. nih.govresearchgate.net Molecular dynamics simulations can further elucidate the stability and dynamics of these interactions over time. scielo.brnih.govacs.orgfrontiersin.org Such studies can guide the structural modification of this compound to improve its binding affinity and selectivity for specific biological targets. scielo.brsemanticscholar.org
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the drug discovery process is crucial. Computational tools can estimate properties like solubility, permeability, and potential for toxicity, helping to identify candidates with favorable pharmacokinetic profiles and reducing the need for extensive animal testing.
Elucidation of Broader Mechanistic Principles in Chemical and Biological Systems
A deeper understanding of the fundamental mechanisms by which this compound interacts with chemical and biological systems is essential for unlocking its full potential. The presence of both the benzoxazole core and the nitro group suggests a complex and potentially multifaceted mechanism of action.
Key research avenues include:
Bioreduction of the Nitro Group: The nitroaromatic group is known to undergo metabolic reduction in biological systems, which is central to the mechanism of action for many nitroaromatic drugs. scielo.brresearchgate.net This process can lead to the formation of reactive intermediates, including nitroso compounds, hydroxylamines, reactive oxygen species (ROS), and reactive nitrogen species (RNS). svedbergopen.commdpi.com Investigating the specific reductive pathways of this compound and the resulting reactive species is crucial for understanding both its therapeutic effects and potential toxicity. svedbergopen.commdpi.com The enzymes responsible for this bioreduction, such as nitroreductases, are key targets for further study. mdpi.com
Enzyme Inhibition: Benzoxazole derivatives have been identified as inhibitors of various enzymes. nih.govtandfonline.com For example, some have shown inhibitory activity against DNA topoisomerases I and II, which are critical enzymes in DNA replication and are important targets for anticancer drugs. tandfonline.com The nitro-substituent, in particular, has been noted to enhance DNA topoisomerase II inhibitory properties in some benzoxazoles. tandfonline.com Future research could explore the potential of this compound to inhibit a wider range of enzymes, guided by its structural features.
Photophysical Properties: 2-Arylbenzoxazoles are known for their interesting photophysical properties, including fluorescence. core.ac.uknih.gov The absorption and fluorescence characteristics are influenced by the substituents on the phenyl ring. core.ac.uk A systematic study of the photophysical properties of this compound could reveal its potential as a fluorescent probe for studying biological systems or as a component in photoactive materials. core.ac.uknih.gov
Diversification of Non-Clinical Applications and Material Innovations
While much of the research on benzoxazoles has been in the context of medicinal chemistry, their unique electronic and photophysical properties make them attractive candidates for a range of material science and technological applications.
Future research should explore:
Organic Electronics: The π-conjugated system of benzoxazoles makes them suitable for use in organic electronics. researchgate.netresearchgate.net Theoretical studies have suggested that benzoxazole derivatives with donor-acceptor architectures could have applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.netmdpi.com The electron-withdrawing nitro group and the chlorophenyl group in this compound could be tuned to create materials with specific electronic properties for these applications. mdpi.com There is also potential for benzoxazole-based polymers to be used as anode materials in sustainable all-organic batteries. acs.org
Fluorescent Probes and Sensors: The fluorescence of 2-arylbenzoxazoles is often sensitive to the local environment, making them excellent candidates for fluorescent probes. nih.govmdpi.com They have been used to study environments within DNA, proteins, and lipids. nih.gov Given that benzoxazole derivatives can act as fluorescent DNA probes, this compound could be investigated for its ability to bind to and report on the structure and dynamics of nucleic acids. periodikos.com.brperiodikos.com.br
Advanced Materials: The rigid structure of the benzoxazole ring can be incorporated into larger molecular architectures to create novel materials. For instance, covalent organic frameworks (COFs) containing benzoxazole linkages have been studied for their photocatalytic properties. acs.org The unique properties of this compound could be harnessed to develop new polymers or crystals with interesting optical or mechanical properties, such as piezochromism (color change with pressure) or elasticity, for use in smart sensors and flexible electronics. researchgate.net
| Application Area | Underlying Property | Potential Use | References |
|---|---|---|---|
| Organic Electronics | π-conjugated system, tunable electronic properties | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics, Anode materials for organic batteries | researchgate.netmdpi.comacs.org |
| Fluorescent Probes | Environment-sensitive fluorescence | Sensing local environments in DNA and proteins, DNA staining | nih.govperiodikos.com.brperiodikos.com.br |
| Advanced Materials | Rigid structure, potential for self-assembly | Photocatalytic Covalent Organic Frameworks (COFs), Piezochromic materials, Flexible electronics | researchgate.netacs.org |
Q & A
Basic: What are the established synthetic routes for 2-(4-Chlorophenyl)-5-nitrobenzoxazole?
Answer:
The synthesis typically involves a multi-step process starting with condensation and cyclization reactions. For example:
Condensation : React sodium 2-amino-4-nitrophenolate with nitrobenzoyl chloride to form an ester intermediate.
Cyclization : Catalyze the intermediate with a strong acid (e.g., H₂SO₄) to yield 2-(nitrophenyl)-5-nitrobenzoxazole.
Purification : Use techniques like recrystallization or column chromatography to isolate the product.
Hydrogenation may follow to reduce nitro groups if required . Variations in catalysts (e.g., Lewis acids) and solvent systems (e.g., polar aprotic solvents) can influence yield and regioselectivity .
Basic: How is the crystal structure of this compound characterized?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
Crystallization : Grow high-quality crystals using solvent evaporation or diffusion.
Data Collection : Use a diffractometer (e.g., Mo-Kα radiation) to measure reflection intensities.
Refinement : Employ SHELXL for structural refinement, resolving bond lengths, angles, and torsion angles.
The SHELX suite is widely used for small-molecule crystallography due to its robustness in handling twinned data or high-resolution structures . Structural analogs like 2-(4-chlorophenyl)oxadiazole derivatives have been resolved this way .
Basic: What biological activities are associated with this compound?
Answer:
While direct studies on this compound are limited, structurally related benzoxazole derivatives exhibit:
- Antimicrobial Activity : Tested via agar diffusion assays against Gram-positive/negative bacteria.
- Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Screened against kinases or proteases via fluorescence-based assays.
Variations in substituents (e.g., nitro vs. methyl groups) significantly modulate activity .
Advanced: How can synthesis yield and purity be optimized?
Answer:
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd/C) to enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of nitro intermediates.
- Purity Control : Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor impurities. Adjust gradient elution (e.g., water/acetonitrile) for baseline separation .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration).
- Structural Confirmation : Validate compound identity via SCXRD and NMR (¹H/¹³C) to rule out isomerism or degradation .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies to account for batch-to-batch variability .
Advanced: What methodologies are used to study metabolic pathways?
Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Monitor NADPH-dependent oxidation.
- Stability Assays : Assess plasma stability (37°C, pH 7.4) and identify degradation products using high-resolution mass spectrometry (HRMS) .
Advanced: How do the nitro and chlorophenyl groups influence bioactivity?
Answer:
- Nitro Group : Enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., nitroreductases).
- Chlorophenyl Group : Increases lipophilicity, enhancing membrane permeability.
SAR Approach : Synthesize analogs (e.g., replacing nitro with amine) and compare activity via dose-response curves .
Advanced: How to address isomerism during synthesis?
Answer:
- Selective Crystallization : Separate cis/trans isomers using solvent mixtures (e.g., ethanol/water) based on solubility differences.
- Isomerization : Treat cis-isomers with Bronsted/Lewis acids (e.g., HCl or BF₃·Et₂O) to favor thermodynamically stable trans-forms .
Advanced: What advanced techniques characterize its interaction with biomolecules?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) with immobilized protein targets.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K𝒹) and stoichiometry.
- Molecular Docking : Use AutoDock Vina to predict binding modes in enzyme active sites .
Advanced: How to model its physicochemical properties computationally?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap).
- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to assess stability.
- ADMET Prediction : Use SwissADME to estimate logP, bioavailability, and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
